Benzoic acid, 2-[(3-methoxyphenyl)thio]-
Description
Benzoic acid, 2-[(3-methoxyphenyl)thio]- (CAS: Not explicitly provided in evidence) is a sulfur-containing benzoic acid derivative characterized by a thioether linkage (-S-) at the 2-position of the benzoic acid core, connected to a 3-methoxyphenyl group. The methoxy group at the meta position of the phenyl ring introduces electron-donating properties, which may influence reactivity and intermolecular interactions.
Properties
CAS No. |
50900-49-7 |
|---|---|
Molecular Formula |
C14H12O3S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C14H12O3S/c1-17-10-5-4-6-11(9-10)18-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3,(H,15,16) |
InChI Key |
VNTXRGRQSRWKST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 2-[(3-methoxyphenyl)thio]- typically involves the reaction of 3-methoxythiophenol with 2-bromobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for Benzoic acid, 2-[(3-methoxyphenyl)thio]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The sulfanyl group in Benzoic acid, 2-[(3-methoxyphenyl)thio]- can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Nitrating agents (e.g., HNO3/H2SO4), halogenating agents (e.g., Br2/FeBr3)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
Benzoic acid, 2-[(3-methoxyphenyl)thio]- has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-[(3-methoxyphenyl)thio]- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form reversible covalent bonds with thiol groups in proteins, potentially altering their function. The methoxy group may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-(Methylthio)benzoic acid
- Structure : A methylthio (-S-CH₃) group at the 3-position of benzoic acid.
- Key Differences: Positional isomerism (3- vs. 2-substitution) alters electronic distribution.
- Properties : Molecular weight 168.21 g/mol (C₈H₈O₂S); CAS 825-99-0. Exhibits lower molecular complexity compared to the target compound .
2-[(3-Methoxyphenyl)Thio]Benzaldehyde
- Structure : Benzaldehyde core with a 3-methoxyphenylthio group at the 2-position.
- Key Differences : The aldehyde group (-CHO) replaces the carboxylic acid (-COOH), drastically altering acidity and hydrogen-bonding capacity.
- Synthesis : CAS 127905-37-7 (C₁₄H₁₂O₂S); likely synthesized via nucleophilic aromatic substitution or oxidative coupling .
2-((3-(Trifluoromethyl)Phenyl)Amino)Benzoic Acid
- Structure: Amino (-NH-) linkage instead of thioether, with a trifluoromethyl (-CF₃) substituent.
- Properties: CAS 530-78-9; molecular formula C₁₄H₁₀F₃NO₂. Used in pharmaceutical intermediates due to its polar functional groups .
Functionalized Derivatives with Heterocyclic Moieties
2-[(2-Amino-2-Oxoethyl)Thio]Benzoic Acid
- Structure : Thioether-linked glycinamide group (-S-CH₂-C(O)-NH₂).
- Properties: CAS 197236-53-6 (C₉H₉NO₃S); molecular weight 211.24 g/mol. Potential applications in drug design for kinase inhibition .
2-[2,5-Dioxo-1-(2-Trifluoromethyl-Phenyl)-Pyrrolidin-3-Ylsulfanyl]-Benzoic Acid
- Structure: Incorporates a pyrrolidinone ring fused to the thioether group.
- Key Differences: The pyrrolidinone adds conformational rigidity and hydrogen-bonding sites. The trifluoromethylphenyl group enhances lipophilicity.
- Properties: CAS 300559-66-4 (C₁₈H₁₃F₃NO₃S). Demonstrated in coordination chemistry and enzyme inhibition studies .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
